BWA-522 intermediate-2

Description

BWA-522 intermediate-2 is a precursor in the synthesis of BWA-522, a first-in-class, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor (AR) by targeting its N-terminal domain (AR-NTD). BWA-522 effectively induces degradation of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7, which is implicated in resistance to androgen deprivation therapy in prostate cancer (PC). The compound achieves this by linking an AR-NTD antagonist (Ralaniten derivative) to a cereblon (CRBN) E3 ligase ligand via a rigid chemical linker, forming a stable ternary complex that promotes ubiquitination and proteasomal degradation of AR .

Key attributes of BWA-522 include:

- Degradation Efficiency: DC50 values of 0.73 µM (AR-FL) and 0.67 µM (AR-V7) in VCaP cells .

- Oral Bioavailability: 40.5% in mice and 69.3% in beagle dogs, with a plasma AUC of 5,947 h·ng/mL in mice .

- Antitumor Efficacy: 76% tumor growth inhibition (TGI) at 60 mg/kg (oral) in LNCaP xenograft models, outperforming the AR-NTD antagonist EPI-002 .

- Safety Profile: No significant weight loss or organ toxicity observed in preclinical studies .

Properties

Molecular Formula |

C29H40ClNO5 |

|---|---|

Molecular Weight |

518.1 g/mol |

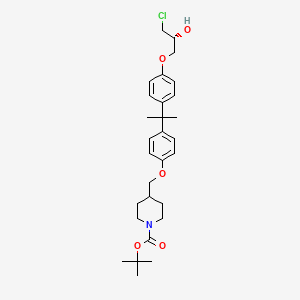

IUPAC Name |

tert-butyl 4-[[4-[2-[4-[(2R)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m0/s1 |

InChI Key |

VDKUVETVOIHEFR-DEOSSOPVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@H](CCl)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BWA-522 intermediate-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

BWA-522 intermediate-2 undergoes various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically intermediates that further undergo additional reactions to form the final compound, BWA-522. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps .

Scientific Research Applications

BWA-522 intermediate-2 is primarily used in the synthesis of BWA-522, which has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its role in protein degradation and cellular processes.

Medicine: Investigated for its potential in treating prostate cancer by degrading androgen receptors.

Industry: Utilized in the development of new therapeutic agents and drug discovery

Mechanism of Action

BWA-522 intermediate-2, as part of the BWA-522 synthesis, contributes to the mechanism of action of BWA-522. BWA-522 functions by recruiting the androgen receptor and an E3 ubiquitin ligase to form a ternary complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the androgen receptor, leading to reduced levels of AR-FL and AR-V7 proteins. This degradation suppresses the expression of downstream proteins and induces apoptosis in prostate cancer cells .

Comparison with Similar Compounds

Below is a detailed comparison of BWA-522 with other AR-targeting PROTACs and related compounds.

Structural and Functional Comparison

Table 1: Key Properties of BWA-522 and Compounding Agents

Degradation Efficacy and Selectivity

- BWA-522 vs. ARD-1676 : While ARD-1676 exhibits lower IC50 values (nM range), it targets the AR LBD, which is prone to mutations in resistant PC. In contrast, BWA-522’s AR-NTD targeting avoids common resistance mechanisms linked to LBD mutations .

- BWA-522 vs. MTX-23 : MTX-23, a DBD-targeting PROTAC, shows preclinical efficacy but lacks oral bioavailability data. BWA-522’s oral activity and CRBN-based design offer practical advantages for clinical translation .

- BWA-522 vs. EPI-002 : The PROTAC mechanism of BWA-522 results in superior degradation (76% TGI at 60 mg/kg) compared to EPI-002, which requires 3× higher doses for minimal efficacy .

Table 2: Pharmacokinetic Parameters

BWA-522 demonstrates exceptional metabolic stability, with a plasma half-life of 8.2 hours in mice and low clearance rates (594 mL/h/kg). Its stability in human and mouse liver microsomes (>90% remaining after 120 minutes) further supports its drug-like properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.